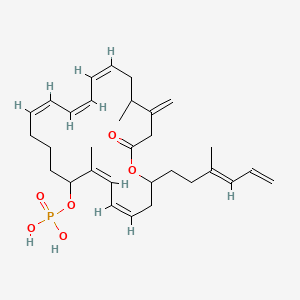
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features both an imidazole ring and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole typically involves the reaction of 4-methylimidazole with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the need for manual intervention and increase production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the dioxolane ring can enhance the compound’s stability and solubility, improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the imidazole ring, used primarily as a solvent and in the synthesis of other chemicals.
4-Methylimidazole: Lacks the dioxolane ring, known for its use in the production of pharmaceuticals and as a flavoring agent in food.
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Contains a furan ring instead of an imidazole ring, used in the synthesis of fine chemicals and as a flavoring agent.
Uniqueness
5-(1,3-Dioxolan-2-yl)-4-methyl-1H-imidazole is unique due to the presence of both the imidazole and dioxolane rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)7-10-2-3-11-7/h4,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
CWCBTYXRYWFFMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


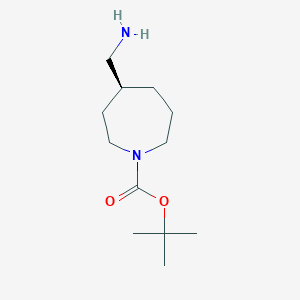

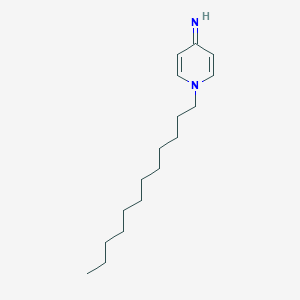

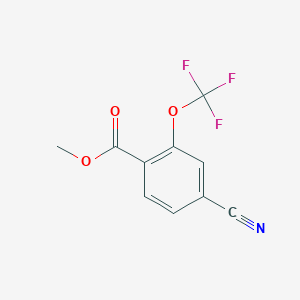
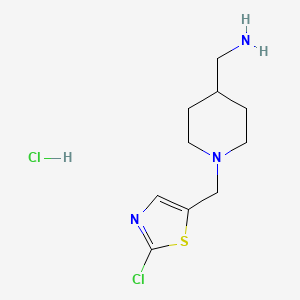
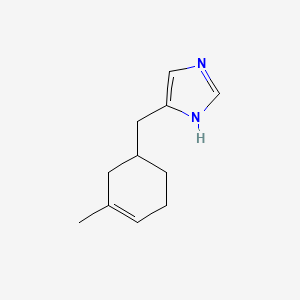
![Methyl 2-(3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12817262.png)
![3-Bromo-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12817267.png)
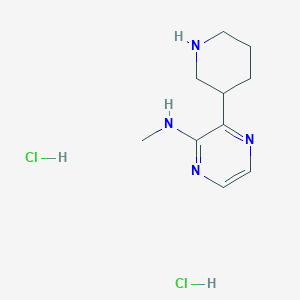
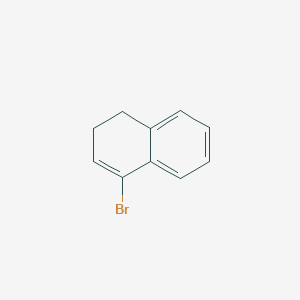
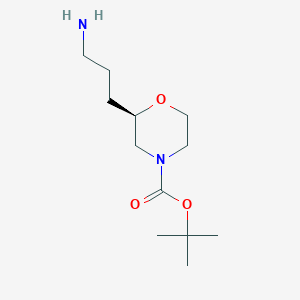
![(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12817286.png)
